Sparfosic acid, also known as N-(phosphonoacetyl)-L-aspartic acid, is a chemical compound recognized for its role as a potent inhibitor of aspartate transcarbamoyl transferase, an enzyme implicated in the de novo pyrimidine biosynthesis pathway. This compound is particularly significant in biochemical research and has applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is .
Source: Sparfosic acid can be derived from natural amino acids and phosphonic acids, primarily through synthetic routes involving L-aspartic acid and phosphonoacetic acid .
Classification: Sparfosic acid is classified as a phosphonic acid derivative and an antimetabolite. It is categorized under compounds that inhibit specific enzymatic activities critical for nucleotide synthesis .
Sparfosic acid can be synthesized through several methods, with the most common being a two-step procedure:
Sparfosic acid features a complex structure characterized by:
Sparfosic acid undergoes several types of chemical reactions:
The specific products formed depend on the reagents and conditions used in each reaction type. For example, oxidation may lead to phosphorylated derivatives while reduction may produce less oxidized forms of the compound.
Sparfosic acid acts primarily as an inhibitor of aspartate transcarbamoyl transferase, blocking the enzyme's activity and thereby disrupting the pyrimidine biosynthesis pathway. This inhibition can lead to reduced cell proliferation, making sparfosic acid a candidate for therapeutic applications in cancer treatment .
The compound mimics the transition state of the enzyme's substrate, effectively competing for binding sites and preventing normal enzymatic activity .
Sparfosic acid has diverse applications across various scientific domains:
Sparfosic acid (N-phosphonacetyl-L-aspartate, PALA; CAS 51321-79-0) was first synthesized in the early 1970s as a transition-state analogue designed to mimic the catalytic reaction of aspartate transcarbamoyltransferase (ATCase). This enzyme catalyzes the committed second step in de novo pyrimidine biosynthesis, where carbamoyl phosphate and L-aspartate combine to form N-carbamoyl-L-aspartate. PALA’s structure—comprising a phosphonate group replacing the labile phosphate and an acetyl spacer—was engineered to bind irreversibly to ATCase’s active site, thereby halting pyrimidine nucleotide production [1] [3]. Early preclinical studies demonstrated potent antitumor activity against murine Lewis lung carcinoma and melanoma models, with 490 mg/kg intraperitoneal dosing achieving up to 86% extended survival and 50% cure rates in mice [1] [7]. By the 1980s, PALA entered clinical trials for solid tumors but was discontinued due to insufficient single-agent efficacy despite target inhibition. Recent interest has resurged with its identification as a potential SARS-CoV-2 spike protein inhibitor through in silico screening of natural compound libraries [4].
Table 1: Key Historical Milestones in Sparfosic Acid Development
Year | Event | Significance |
---|---|---|
1971 | Initial synthesis | Designed as ATCase transition-state analogue |
1976 | Preclinical antitumor studies | Demonstrated efficacy in Lewis lung carcinoma models |
1984 | Phase II colorectal cancer trials | Tested in combination with 5-fluorouracil |
2020 In silico SARS-CoV-2 screening | Identified as spike protein inhibitor candidate |
Sparfosic acid is dually classified as:
Structurally, it belongs to the N-acyl-alpha amino acid subclass, characterized by a phosphonoacetamide group linked to L-aspartic acid. Its tetra-anionic state at physiological pH originally limited cellular uptake, prompting prodrug strategies like trisodium sparfosic acid (CAS 70962-66-2) to enhance bioavailability [7]. The compound’s mechanism synergizes with pyrimidine analogues (e.g., 5-fluorouracil), as depleted uridine triphosphate pools increase incorporation of 5-FU metabolites into RNA, amplifying cytotoxicity [1] [3].
Table 2: Pharmacological Classification of Sparfosic Acid
Category | Molecular Target | Biological Consequence |
---|---|---|
DNA antimetabolite | De novo pyrimidine pathway | Depletion of UTP/CTP pools; S-phase arrest |
Enzyme inhibitor | Aspartate transcarbamoyltransferase | Blocked carbamoyl-aspartate synthesis |
Synergistic agent | RNA/DNA synthesis machinery | Enhanced 5-FU cytotoxicity in colon cancer |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0